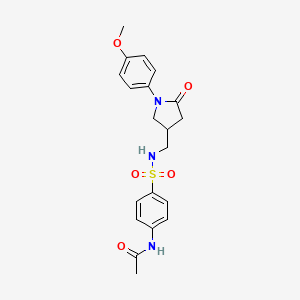

N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic small molecule featuring a 5-oxopyrrolidin-3-ylmethyl core substituted with a 4-methoxyphenyl group at the 1-position. The sulfamoyl linker bridges the pyrrolidinone ring to a phenylacetamide moiety. Its molecular formula is C₂₀H₂₃N₃O₅S, with a molecular weight of 417.5 g/mol (calculated). Key functional groups include the 5-oxopyrrolidinone (a lactam ring), sulfamoyl (-SO₂NH-), and acetamide (-NHCOCH₃), which are critical for solubility, stability, and target binding .

Properties

IUPAC Name |

N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-14(24)22-16-3-9-19(10-4-16)29(26,27)21-12-15-11-20(25)23(13-15)17-5-7-18(28-2)8-6-17/h3-10,15,21H,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJKXPMNAPFYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Pyrrolidinone ring : Known for its role in various biological activities.

- Methoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.

- Sulfamoyl moiety : Implicated in various pharmacological activities.

Molecular Formula

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, which can be attributed to its ability to inhibit bacterial cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers, potentially through inhibition of pro-inflammatory cytokines.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, altering their activity and influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Berest et al., 2011 |

| Anticancer | Induces apoptosis in specific cancer cell lines | Rani et al., 2014 |

| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | Hsieh et al., 2012 |

Notable Research Findings

- Antimicrobial Study : A study by Berest et al. (2011) reported that the compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

- Anticancer Potential : Rani et al. (2014) explored the anticancer effects on breast cancer cell lines, finding that the compound induced apoptosis via the intrinsic pathway.

- Anti-inflammatory Mechanism : Hsieh et al. (2012) demonstrated that treatment with the compound reduced inflammatory markers in a murine model of arthritis, indicating its potential utility in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Core Modifications

N-(4-(N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide (CAS 954608-68-5)

- Structural Differences : The 4-methoxyphenyl group in the target compound is replaced with a p-tolyl (4-methylphenyl) group.

- Molecular Weight : 401.5 g/mol (vs. 417.5 g/mol for the target compound).

- Implications : The methoxy group (-OCH₃) in the target compound may enhance electron-donating effects and solubility compared to the methyl (-CH₃) group in the p-tolyl analog. This substitution could influence pharmacokinetic properties such as metabolic stability or membrane permeability .

Betti Base Derivative (N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide)

- Structural Differences: The pyrrolidinone core is replaced with a Betti base (aminoalkylnaphthol scaffold).

- Synthesis : Synthesized via a one-pot three-component reaction involving 2-naphthol, aldehyde, and sulfonamide, highlighting divergent synthetic routes compared to the target compound’s lactam-based synthesis .

- Activity: Betti base derivatives are often explored for antimicrobial or catalytic applications, suggesting the target compound’s pyrrolidinone core may confer distinct biological targeting.

Pyrazole-Sulfonamide Hybrid (2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide)

- Structural Differences: Features a pyrazole-sulfonamide core instead of pyrrolidinone-sulfamoyl.

- Activity : Demonstrated apoptosis-inducing effects in colon cancer cells, with IC₅₀ values in the micromolar range. The acrylamide group may enhance electrophilic reactivity compared to the acetamide in the target compound .

Pharmacologically Relevant Analogs

Formoterol Related Compound C (N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]acetamide)

- Structural Differences: Contains a β-hydroxyphenethylamine backbone instead of pyrrolidinone, with additional hydroxyl and ethanolamine groups.

- Pharmacology: A byproduct of the β₂-agonist formoterol, this compound highlights how acetamide and 4-methoxyphenyl groups can be incorporated into bronchodilators. The target compound lacks the ethanolamine moiety critical for β-adrenergic receptor binding .

AMG 517 (N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide)

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility: The target compound’s pyrrolidinone core allows for modular substitutions, as seen in its p-tolyl analog (CAS 954608-68-5). This adaptability is advantageous for structure-activity relationship (SAR) studies .

- Pharmacophore Diversity : While pyrazole-sulfonamides (e.g., Compound 9) show anticancer activity, the target compound’s lactam ring may favor different targets, such as proteases or kinases, due to its resemblance to peptide bonds .

- Solubility Considerations : The 4-methoxyphenyl group likely improves water solubility compared to alkyl substituents, a critical factor in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.